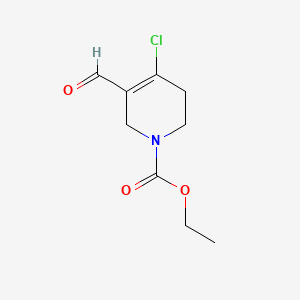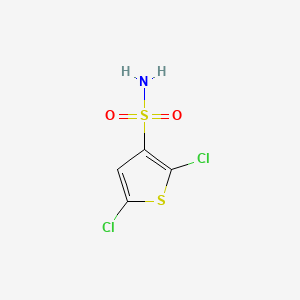
2,5-Dichlor-thiophen-3-sulfonamid
Übersicht
Beschreibung
2,5-Dichlorothiophene-3-sulfonamide is a chemical compound with the molecular formula C4H3Cl2NO2S2 and a molecular weight of 232.11 g/mol . It is a member of the thiophene family, characterized by a five-membered ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorothiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Mode of Action
The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the balance of carbon dioxide and bicarbonate, which can lead to a variety of downstream effects.
Biochemical Pathways
The inhibition of carbonic anhydrases affects several biochemical pathways. These enzymes play a crucial role in maintaining pH balance, helping transport carbon dioxide out of tissues, and participating in various biosynthetic processes. Therefore, the inhibition of these enzymes can disrupt these pathways and lead to various downstream effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation .
Result of Action
The most promising result of the action of 2,5-Dichlorothiophene-3-sulfonamide is its anticancer potential. It has shown significant cytotoxic activity against various cancer cell lines. For instance, it exhibited GI 50 of 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, and 7.13 ± 0.13 µM against HeLa, MDA-MB231, and MCF-7 cells, respectively .
Biochemische Analyse
Biochemical Properties
2,5-Dichlorothiophene-3-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with human carbonic anhydrase I and II (hCA-I and hCA-II) isoenzymes . The sulfonamide group in the compound is crucial for its inhibitory activity, as it binds to the active site of the enzymes, preventing their normal function. This interaction is essential for understanding the compound’s potential therapeutic applications, especially in diseases where carbonic anhydrase activity is dysregulated.
Cellular Effects
The effects of 2,5-Dichlorothiophene-3-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, its interaction with carbonic anhydrase enzymes can impact pH regulation within cells, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 2,5-Dichlorothiophene-3-sulfonamide exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase enzymes, inhibiting their activity . This inhibition leads to a decrease in the conversion of carbon dioxide to bicarbonate, affecting cellular pH balance and metabolic processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichlorothiophene-3-sulfonamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with a melting point of 131-135°C
Dosage Effects in Animal Models
The effects of 2,5-Dichlorothiophene-3-sulfonamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits carbonic anhydrase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Understanding the dosage thresholds is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
2,5-Dichlorothiophene-3-sulfonamide is involved in various metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. By inhibiting these enzymes, the compound affects the conversion of carbon dioxide to bicarbonate, a critical reaction in maintaining acid-base balance in the body . Additionally, its impact on gene expression can lead to changes in metabolic flux and metabolite levels, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 2,5-Dichlorothiophene-3-sulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s relatively high water solubility facilitates its distribution in aqueous environments
Subcellular Localization
The subcellular localization of 2,5-Dichlorothiophene-3-sulfonamide is crucial for its activity and function. The compound is likely to be found in cellular compartments where carbonic anhydrase enzymes are present, such as the cytoplasm and mitochondria . Targeting signals or post-translational modifications may direct the compound to these specific compartments, enhancing its inhibitory effects on enzyme activity.
Vorbereitungsmethoden
2,5-Dichlorothiophene-3-sulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dichlorothiophene with chlorosulfonic acid, followed by the addition of ammonium chloride . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,5-Dichlorothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2,5-Dichlorothiophene-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A well-known antibacterial agent.
Benzenesulfonamide: Used in various chemical syntheses.
Naphthalene-2-sulfonamide: Known for its applications in dye and pigment production. The uniqueness of 2,5-Dichlorothiophene-3-sulfonamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in specialized applications.
Eigenschaften
IUPAC Name |
2,5-dichlorothiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQKISCVZMIFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201810 | |
| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53595-68-9 | |
| Record name | 2,5-Dichloro-3-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053595689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53595-68-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-Dichlorothiophene-3-sulfonamide interact with its target to exert its anticancer effects?
A1: While the exact mechanism of action is still under investigation, research suggests that 2,5-Dichlorothiophene-3-sulfonamide exhibits its anticancer effects through interactions with DNA. [, ] Molecular docking studies and molecular dynamic simulations indicate that this compound binds to the minor groove of DNA, potentially interfering with DNA replication and transcription processes crucial for cancer cell survival and proliferation. [] Further research is needed to fully elucidate the specific downstream effects of this interaction.
Q2: What is the in vitro efficacy of 2,5-Dichlorothiophene-3-sulfonamide against cancer cell lines?
A2: In vitro studies have demonstrated promising anticancer activity of 2,5-Dichlorothiophene-3-sulfonamide against breast and cervical cancer cell lines. [] The compound exhibited GI50 values of 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, and 7.13 ± 0.13 µM against HeLa, MDA-MB231, and MCF-7 cells, respectively. [] These findings highlight its potential as a lead compound for developing novel anticancer therapeutics.
Q3: How does the structure of 2,5-Dichlorothiophene-3-sulfonamide contribute to its activity?
A3: While specific structure-activity relationship (SAR) studies for 2,5-Dichlorothiophene-3-sulfonamide are limited within the provided research, the presence of the sulfonamide moiety is likely crucial for its biological activity. [, ] Sulfonamides are known to interact with various biological targets, including enzymes and receptors, and modifications to this group could significantly impact the compound's potency and selectivity. Further investigations exploring the SAR of 2,5-Dichlorothiophene-3-sulfonamide and its derivatives are warranted to optimize its anticancer activity and develop more potent and selective anticancer agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
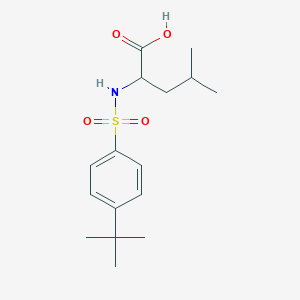
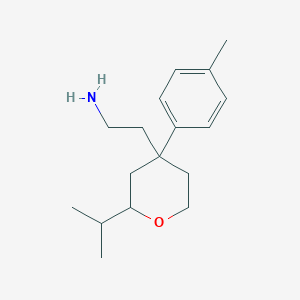
![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)
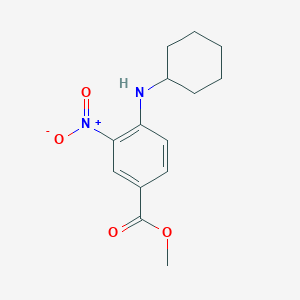
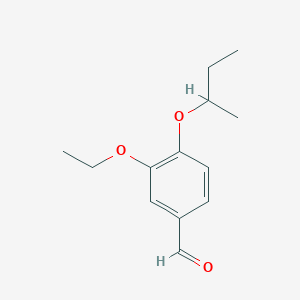


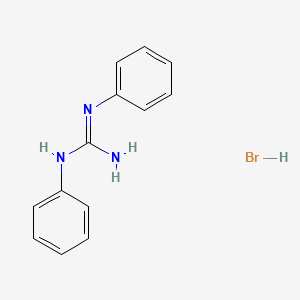

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)
